![molecular formula C18H18ClN3O4 B2956865 4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid CAS No. 341967-72-4](/img/structure/B2956865.png)
4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid
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Overview
Description
4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid is a complex organic compound with the molecular formula C18H18ClN3O4 and a molecular weight of 375.81 g/mol This compound is characterized by its intricate structure, which includes a piperazine ring, a nitro group, and a chlorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid typically involves multiple steps, starting with the formation of the piperazine ring. One common approach is the reaction of 4-chlorobenzyl chloride with piperazine in the presence of a base, followed by nitration and carboxylation steps to introduce the nitro group and carboxylic acid functionality, respectively.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of the chlorobenzyl group with other nucleophiles.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It can be used as a probe to study biological systems, particularly in the context of receptor binding and enzyme inhibition.
Medicine: Its derivatives may have potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be utilized in the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism by which 4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid exerts its effects involves interactions with molecular targets and pathways. For example, it may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(4-Chlorobenzyl)piperazine
3-Nitrobenzoic acid
Piperazine derivatives
Uniqueness: 4-[4-(4-Chlorobenzyl)piperazino]-3-nitrobenzenecarboxylic acid is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structural complexity and versatility make it a valuable compound in various scientific and industrial fields.
Properties
IUPAC Name |
4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O4/c19-15-4-1-13(2-5-15)12-20-7-9-21(10-8-20)16-6-3-14(18(23)24)11-17(16)22(25)26/h1-6,11H,7-10,12H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDVAPCASJRMAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)C(=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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